

reconstituting lyophilized ANP [Des18-22] 4-23 amide (rat)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ANP [Des18-22] 4-23 amide (rat)

Cat. No.: B13807758

[Get Quote](#)

Technical Support Center: ANP [Des18-22] 4-23 amide (rat)

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful reconstitution and application of lyophilized Atrial Natriuretic Peptide (ANP) [Des18-22] 4-23 amide (rat).

Frequently Asked Questions (FAQs)

Q1: What is **ANP [Des18-22] 4-23 amide (rat)** and what is its primary mechanism of action?

A1: **ANP [Des18-22] 4-23 amide (rat)** is a synthetic, truncated analog of the endogenous rat Atrial Natriuretic Peptide. It functions as a selective agonist for the Natriuretic Peptide Receptor-C (NPR-C).^{[1][2]} Unlike NPR-A and NPR-B, which are linked to guanylyl cyclase and cGMP production, NPR-C is primarily coupled to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), leading to a decrease in intracellular cAMP levels.^[3] It can also activate other signaling pathways, such as the phospholipase C (PLC) pathway.^[3]

Q2: What is the molecular weight and empirical formula of this peptide?

A2: The empirical formula for **ANP [Des18-22] 4-23 amide (rat)** is C₆₄H₁₀₇N₂₅O₁₉S₂, and its molecular weight is approximately 1594.82 g/mol .^[1]

Q3: How should I reconstitute the lyophilized **ANP [Des18-22] 4-23 amide (rat)**?

A3: For in vitro experiments, it is recommended to reconstitute the peptide in a solvent like DMSO.[4] For in vivo studies, sterile saline (0.9% sodium chloride) has been used.[5] Always ensure the peptide is fully dissolved by gentle vortexing or pipetting. It is advisable to prepare a concentrated stock solution, which can then be diluted to the final working concentration with the appropriate assay buffer or vehicle.

Q4: What are the recommended storage conditions for both the lyophilized powder and the reconstituted solution?

A4:

- Lyophilized Powder: Store at -20°C for long-term storage.[1]
- Reconstituted Solution: For a stock solution in DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles. [4]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Peptide will not dissolve	<ul style="list-style-type: none">- Incorrect solvent selection.- Peptide concentration is too high.- Insufficient mixing.	<ul style="list-style-type: none">- For hydrophobic peptides, consider using a small amount of an organic solvent like DMSO first, then diluting with an aqueous buffer.- Try sonicating the solution briefly.- Warm the solution gently (if the peptide is heat-stable).- Reconstitute at a lower concentration.
Precipitation observed after adding to aqueous buffer	<ul style="list-style-type: none">- The peptide is not soluble in the final buffer.- The pH of the buffer is close to the isoelectric point of the peptide.	<ul style="list-style-type: none">- Increase the amount of organic solvent in the final solution (ensure it is compatible with your experimental system).- Adjust the pH of the buffer away from the peptide's isoelectric point.- Filter the solution to remove any precipitate before use.
Inconsistent experimental results	<ul style="list-style-type: none">- Improper storage of reconstituted peptide.- Multiple freeze-thaw cycles.- Inaccurate peptide concentration.	<ul style="list-style-type: none">- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Ensure the reconstituted peptide is stored at the recommended temperature (-20°C or -80°C).- Verify the concentration of your stock solution, accounting for peptide content if provided by the manufacturer.
No biological activity observed	<ul style="list-style-type: none">- Peptide degradation.- Incorrect receptor expression in the experimental model.	<ul style="list-style-type: none">- Use a fresh vial of lyophilized peptide and follow reconstitution and storage recommendations carefully.-

Confirm that your cell line or tissue model expresses the NPR-C receptor.- Include positive controls in your experiment to validate the assay.

Data Presentation

Reconstitution and Storage Summary

Parameter	Recommendation	Citation
Reconstitution Solvent (In Vitro)	DMSO	[4]
Reconstitution Solvent (In Vivo)	0.9% Sodium Chloride	[5]
Lyophilized Storage Temperature	-20°C	[1]
Stock Solution Storage (-20°C)	Up to 1 month	[4]
Stock Solution Storage (-80°C)	Up to 6 months	[4]

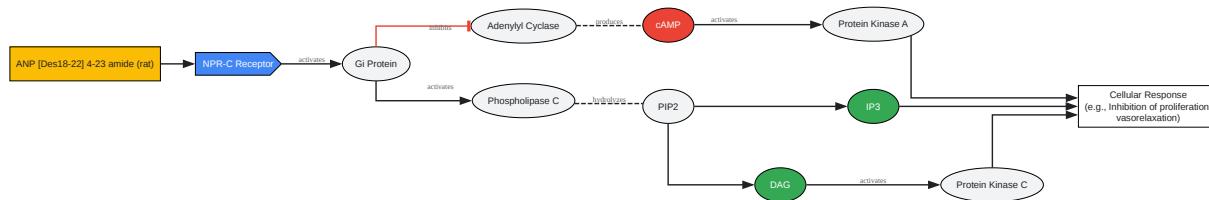
Stock Solution Preparation (Example using DMSO)

Desired Stock Concentration	Volume of DMSO for 1 mg Peptide	Volume of DMSO for 5 mg Peptide	Volume of DMSO for 10 mg Peptide
1 mM	0.627 mL	3.135 mL	6.270 mL
5 mM	0.125 mL	0.627 mL	1.254 mL
10 mM	0.063 mL	0.314 mL	0.627 mL

Data derived from manufacturer's information.[4]

Experimental Protocols

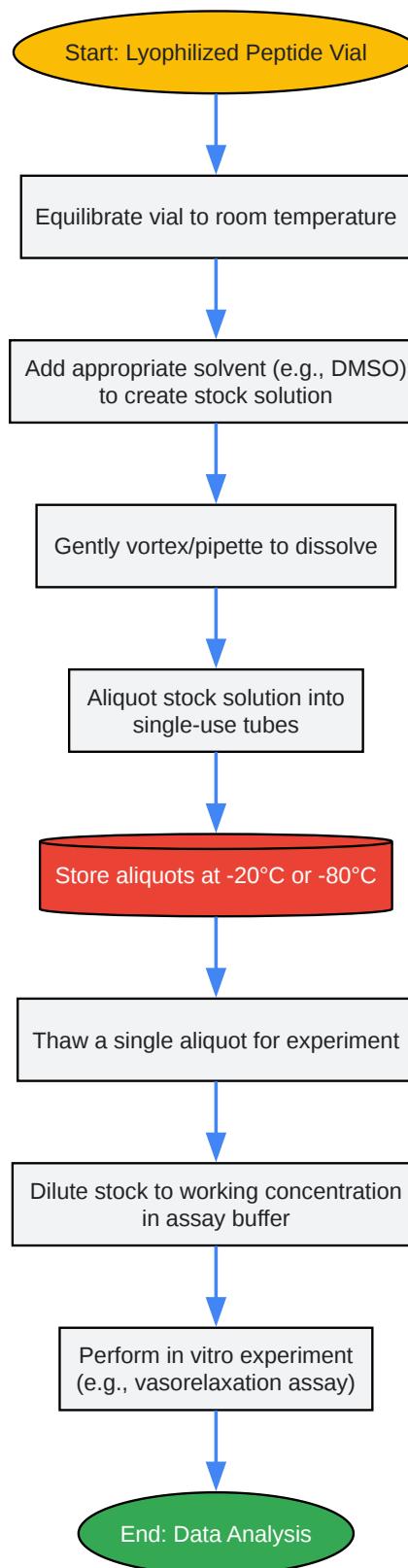
Detailed Methodology: In Vitro Vasorelaxation Assay


This protocol is a general guideline and may require optimization for specific experimental conditions.

- Preparation of Aortic Rings:
 - Humanely euthanize a rat according to institutional guidelines.
 - Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) buffer.
 - Clean the aorta of adherent connective and fatty tissues and cut it into 2-3 mm rings.
 - Be cautious to not damage the endothelium.
- Mounting the Aortic Rings:
 - Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
 - Attach one end of the ring to a fixed support and the other to an isometric force transducer.
- Equilibration and Pre-contraction:
 - Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
 - Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or KCl.
- Cumulative Concentration-Response Curve:
 - Once the contraction has reached a stable plateau, add cumulative concentrations of **ANP [Des18-22] 4-23 amide (rat)** to the organ bath.

- Record the relaxation response at each concentration until a maximal response is achieved.
- Data Analysis:
 - Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
 - Plot the concentration-response curve and calculate the EC₅₀ value.

Visualizations


Signaling Pathway of ANP [Des18-22] 4-23 amide (rat) via NPR-C

[Click to download full resolution via product page](#)

Caption: NPR-C signaling cascade initiated by ANP [Des18-22] 4-23 amide (rat).

Experimental Workflow: Reconstitution to In Vitro Assay

[Click to download full resolution via product page](#)

Caption: Workflow from peptide reconstitution to in vitro experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ANP [Des18-22] 4-23酰胺大鼠 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Atrial Natriuretic Peptide (ANP) Des[18-22] (4-23) amide, rat - Echelon Biosciences [echelon-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [reconstituting lyophilized ANP [Des18-22] 4-23 amide (rat)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13807758#reconstituting-lyophilized-anp-des18-22-4-23-amide-rat>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com